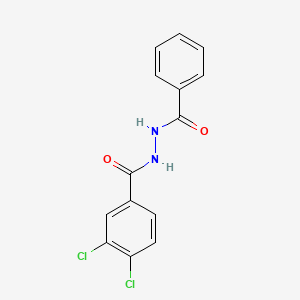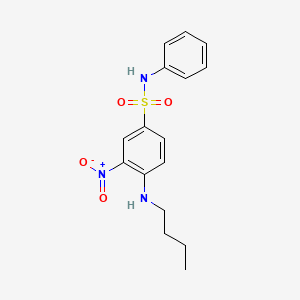
5-(3-chloro-1-adamantyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-1-adamantyl)-2-methylaniline, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been approved by the Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
5-(3-chloro-1-adamantyl)-2-methylaniline works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 5-(3-chloro-1-adamantyl)-2-methylaniline reduces the overstimulation of the receptor, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
5-(3-chloro-1-adamantyl)-2-methylaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chloro-1-adamantyl)-2-methylaniline in lab experiments is that it has a well-defined mechanism of action, which allows researchers to study its effects on specific pathways. However, 5-(3-chloro-1-adamantyl)-2-methylaniline can also have off-target effects, which can complicate the interpretation of results. Additionally, 5-(3-chloro-1-adamantyl)-2-methylaniline can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on 5-(3-chloro-1-adamantyl)-2-methylaniline. One area of interest is the potential use of 5-(3-chloro-1-adamantyl)-2-methylaniline in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of new formulations of 5-(3-chloro-1-adamantyl)-2-methylaniline that improve its solubility and bioavailability. Finally, research is needed to better understand the long-term effects of 5-(3-chloro-1-adamantyl)-2-methylaniline on cognitive function and neuronal health.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-1-adamantyl)-2-methylaniline involves the reaction of 3-chloro-1-adamantylamine with 2-methylbenzaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
5-(3-chloro-1-adamantyl)-2-methylaniline has been extensively studied in the field of neuroscience for its potential therapeutic effects on various neurological disorders. Research has shown that 5-(3-chloro-1-adamantyl)-2-methylaniline can improve cognitive function in patients with Alzheimer's disease. It has also been studied for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
5-(3-chloro-1-adamantyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN/c1-11-2-3-14(5-15(11)19)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTLQZKGJCZSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-1-adamantyl)-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)
![6-ethyl-2-mercapto-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5113697.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5113705.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(2-methylbenzoic acid)](/img/structure/B5113708.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B5113716.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113750.png)


![5-(3-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5113781.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5113783.png)
